molecular formula C17H21N7 B2709426 4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine CAS No. 2380071-69-0

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2709426
CAS No.: 2380071-69-0
M. Wt: 323.404
InChI Key: XNVWDCXLVXOXFO-UHFFFAOYSA-N
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Description

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, its inhibitory activity against CDK2 involves binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Compared to similar compounds, it offers a balance of chemical stability and biological efficacy, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-12-10-18-11-19-17(12)23-6-4-22(5-7-23)16-9-13(2)20-15-8-14(3)21-24(15)16/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVWDCXLVXOXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=NC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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